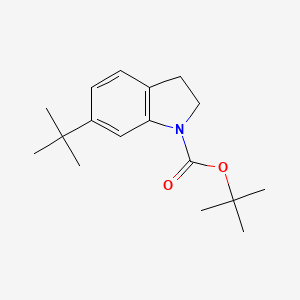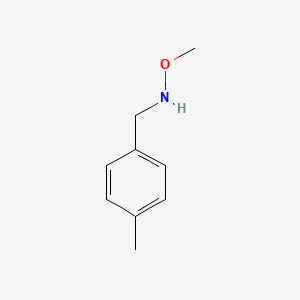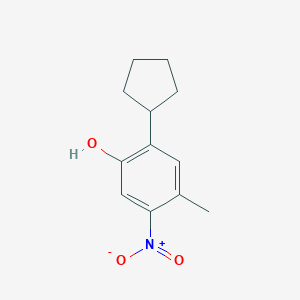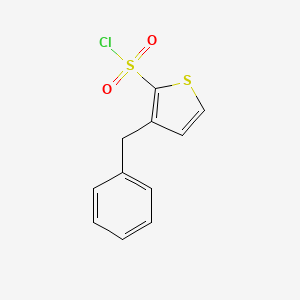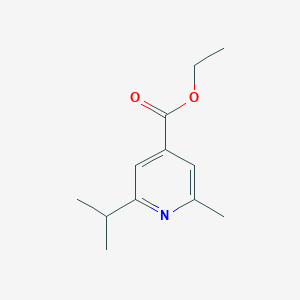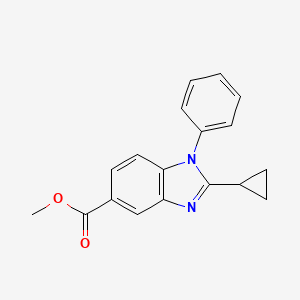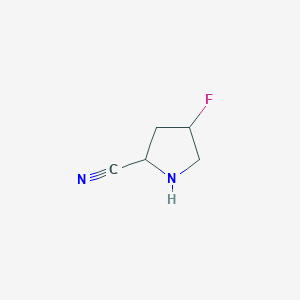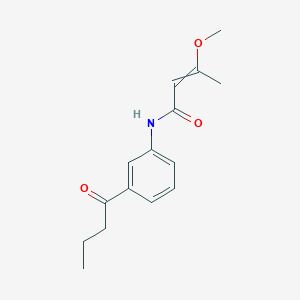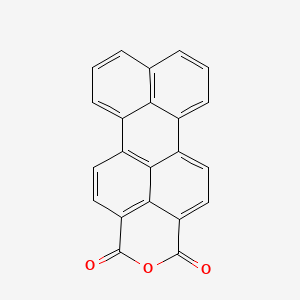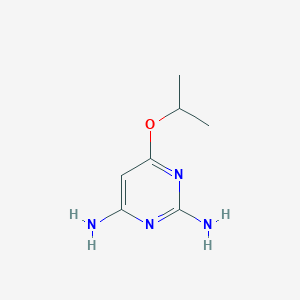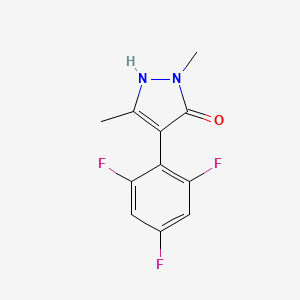![molecular formula C13H19N3O2 B8495713 [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine](/img/structure/B8495713.png)
[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with dimethoxy groups at positions 4 and 7, and a propyl-methyl-amine side chain at position 2. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced through electrophilic aromatic substitution reactions using methoxy-containing reagents.
Attachment of the Propyl-Methyl-Amine Side Chain: The propyl-methyl-amine side chain can be attached via nucleophilic substitution reactions, where the benzimidazole derivative is reacted with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the benzimidazole ring or the side chain, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole ring or the side chain, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitroso or oxide derivatives.
Reduction: Formation of reduced benzimidazole or amine derivatives.
Substitution: Introduction of various functional groups such as alkyl, acyl, or sulfonyl groups.
Applications De Recherche Scientifique
[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential therapeutic effects, particularly as a calcium channel blocker.
Biological Research: Used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: Potential use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: Another benzimidazole derivative with different substituents.
4-Methoxyphenethylamine: A compound with a similar amine side chain but different aromatic ring structure.
Uniqueness
The uniqueness of [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine lies in its specific substitution pattern on the benzimidazole ring and the presence of the propyl-methyl-amine side chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
3-(4,7-dimethoxy-1H-benzimidazol-2-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C13H19N3O2/c1-14-8-4-5-11-15-12-9(17-2)6-7-10(18-3)13(12)16-11/h6-7,14H,4-5,8H2,1-3H3,(H,15,16) |
Clé InChI |
VIGUZTOUFIILPG-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC1=NC2=C(C=CC(=C2N1)OC)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
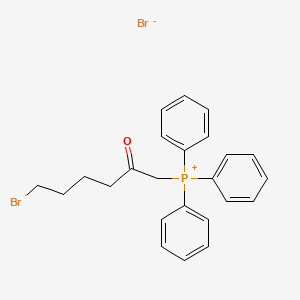

![methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate](/img/structure/B8495639.png)
